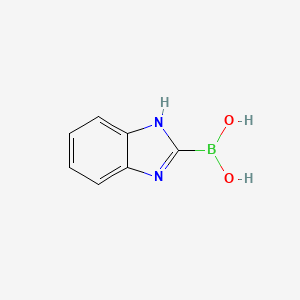

Benzimidazole-2-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-benzimidazol-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMOQAOHOLTYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC2=CC=CC=C2N1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzimidazole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzimidazole-2-boronic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. While a direct, one-pot synthesis protocol from simple precursors is not extensively documented in publicly available literature, this guide outlines established methods for the synthesis of the parent benzimidazole (B57391) scaffold, which serves as a crucial precursor. Furthermore, it details the standard analytical techniques employed for the characterization of such compounds, providing expected data based on the analysis of closely related benzimidazole derivatives.

Introduction

This compound (CAS No: 1375184-43-2) is a derivative of benzimidazole, a bicyclic aromatic heterocycle consisting of a fusion of benzene (B151609) and imidazole (B134444) rings. The incorporation of a boronic acid group at the 2-position of the benzimidazole ring opens up possibilities for its use in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. This functional group also imparts unique electronic and biological properties, making it a target of interest for the development of novel therapeutic agents and chemical probes.

Synthesis of the Benzimidazole Scaffold

The synthesis of the core benzimidazole structure is a well-established process. A common and efficient method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. Boric acid can be employed as a mild and effective catalyst in this reaction.

Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles using Boric Acid Catalyst [1][2]

This protocol describes a general method for the synthesis of 2-substituted benzimidazoles, which are precursors for further functionalization to obtain this compound.

Materials:

-

o-Phenylenediamine

-

Appropriate aldehyde or carboxylic acid

-

Boric Acid (catalyst)

-

Water (solvent)

-

Ethanol (for recrystallization)

-

Sodium carbonate (for workup)

-

Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel F254)

-

Ethyl acetate/n-hexane (TLC eluent)

Procedure:

-

In a round-bottomed flask, a mixture of o-phenylenediamine (1 mmol), the desired aldehyde or carboxylic acid (1 mmol), and a catalytic amount of boric acid (e.g., 10 mol%) is prepared in water (10 mL).[1][3]

-

The reaction mixture is stirred at room temperature.[3]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion of the reaction, the reaction mixture is added dropwise with vigorous stirring into a solution of sodium carbonate in water to neutralize any remaining acid and precipitate the product.[3]

-

If a solid precipitates, it is collected by filtration, washed with cold water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-substituted benzimidazole.[1]

Note: The specific reaction time and temperature may need to be optimized depending on the reactivity of the chosen aldehyde or carboxylic acid.

Synthesis of this compound

Below is a proposed logical workflow for such a synthesis.

Characterization of Benzimidazole Derivatives

The characterization of benzimidazole derivatives relies on a combination of spectroscopic and analytical techniques to confirm the structure and purity of the synthesized compounds.

Experimental Protocols for Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

-

1H NMR: The 1H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. For benzimidazole derivatives, characteristic signals are observed for the aromatic protons of the benzene ring and the proton on the imidazole nitrogen (if present).

-

13C NMR: The 13C NMR spectrum reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the benzimidazole core are characteristic.

-

Data Acquisition: Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a common technique for the analysis of benzimidazole derivatives, typically observing the protonated molecule [M+H]+.

-

Data Acquisition: Mass spectra are acquired using a mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. Characteristic absorption bands for N-H, C=N, and aromatic C-H stretching vibrations are expected for benzimidazole derivatives.

Summary of Expected Characterization Data

While specific data for this compound is not available, the following table summarizes the expected ranges for key characterization parameters based on data for closely related benzimidazole derivatives.[2][4]

| Parameter | Expected Value/Observation |

| Molecular Formula | C7H7BN2O2 |

| Molecular Weight | 161.95 g/mol |

| 1H NMR (in DMSO-d6) | Aromatic protons (benzene ring): δ 7.2-7.8 ppm (multiplets)N-H proton (imidazole): δ ~12-13 ppm (broad singlet)B(OH)2 protons: Broad singlet |

| 13C NMR (in DMSO-d6) | Aromatic carbons: δ 110-150 ppmC2 carbon (attached to boron): Chemical shift will be significantly influenced by the boronic acid group. |

| Mass Spectrum (ESI+) | [M+H]+ at m/z 162.96 |

| IR Spectroscopy | N-H stretch: ~3400 cm-1C=N stretch: ~1620 cm-1Aromatic C-H stretch: ~3050 cm-1B-O stretch: ~1350 cm-1O-H stretch (boronic acid): Broad band ~3200-3600 cm-1 |

Logical Workflow for Characterization

The following diagram illustrates the typical workflow for the characterization of a synthesized benzimidazole derivative.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a direct, optimized synthesis protocol remains to be fully elucidated in accessible literature, the outlined methods for the preparation of the benzimidazole core and the proposed synthetic strategy offer a clear path for its eventual synthesis. The provided characterization data, based on analogous compounds, serves as a valuable reference for researchers and scientists working on the development and analysis of this and related benzimidazole derivatives. Further research is warranted to develop and publish a detailed and optimized synthesis protocol for this compound to facilitate its broader application in chemical and pharmaceutical research.

References

An In-depth Technical Guide to Benzimidazole-2-boronic acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of benzimidazole-2-boronic acid. The information is compiled to support research and development efforts in medicinal chemistry and related fields.

Chemical Properties and Structure

This compound is a heterocyclic organic compound featuring a fused benzene (B151609) and imidazole (B134444) ring system, with a boronic acid group substituted at the 2-position of the imidazole ring.[1] This unique combination of a well-established pharmacophore, the benzimidazole (B57391) nucleus, with the versatile boronic acid moiety suggests a range of potential applications in medicinal chemistry and materials science.[2]

Structure:

The chemical structure of this compound is characterized by the planar benzimidazole ring system. The boronic acid group, -B(OH)₂, is attached to the C2 carbon of the imidazole ring.

Molecular Formula: C₇H₇BN₂O₂[1]

Molecular Weight: 161.95 g/mol [1]

CAS Number: 1375184-43-2[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇BN₂O₂ | [1] |

| Molecular Weight | 161.95 g/mol | [1] |

| Predicted Boiling Point | 451.8 ± 28.0 °C | |

| Predicted Density | 1.42 ± 0.1 g/cm³ | |

| Predicted pKa | 4.62 ± 0.30 | |

| Physical Form | Solid (predicted) | [3] |

| Storage Temperature | 10°C - 25°C | [1] |

Note: Some physical properties are predicted values and should be confirmed experimentally.

Solubility: While specific experimental solubility data for this compound is not readily available, benzimidazole itself is soluble in hot water and freely soluble in alcohol.[4][5] It is also soluble in aqueous solutions of acids and strong alkalis.[5] Boronic acids, in general, exhibit a range of solubilities depending on the nature of the organic substituent.

Stability: Benzimidazole derivatives are known for their high chemical stability.[3] Boronic acids are generally stable crystalline products under normal storage conditions.[6] However, they can be sensitive to hydrolysis.[7] For long-term storage, it is recommended to keep the compound at 10°C - 25°C.[1]

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the provided search results, the expected spectroscopic characteristics can be inferred from data on similar benzimidazole derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, typically in the range of 7.0-8.3 ppm.[8] The N-H proton of the imidazole ring is expected to appear as a broad singlet in the downfield region, often between 12.0 and 13.6 ppm when measured in DMSO-d₆.[8] The protons of the hydroxyl groups in the boronic acid moiety may be observable as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the seven carbon atoms of the benzimidazole ring. The C2 carbon, attached to the boronic acid group, is expected to have a chemical shift significantly influenced by the boron atom. In related benzimidazole derivatives, the C2 carbon signal appears in the range of 142-152 ppm.[9] The other aromatic carbons will resonate in the typical aromatic region of the spectrum.

FT-IR Spectroscopy: The FT-IR spectrum is expected to display characteristic absorption bands. A broad band in the region of 3500–3200 cm⁻¹ would correspond to the O-H stretching of the boronic acid and the N-H stretching of the imidazole ring.[10] Aromatic C-H stretching vibrations are expected between 3100 and 3000 cm⁻¹.[11] The C=N stretching vibration of the imidazole ring typically appears around 1620 cm⁻¹. The B-O stretching vibrations are also expected, though they can be broad and may overlap with other signals.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 161.95 g/mol . Fragmentation patterns would likely involve the loss of water from the boronic acid group and fragmentation of the benzimidazole ring system, which is a characteristic fragmentation pathway for this class of compounds.[4]

Experimental Protocols

Synthesis of Benzimidazole Derivatives (General Protocol):

A common method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with an aldehyde in the presence of a catalyst.[3][12][13][14]

-

Materials:

-

Procedure:

-

A mixture of o-phenylenediamine, the aldehyde, and the catalyst in the chosen solvent is stirred in a round-bottom flask at room temperature.[12][14]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).[12][14]

-

Upon completion, the reaction mixture is worked up. This may involve adding the mixture to a basic solution (e.g., Na₂CO₃ in water) to precipitate the product.[12]

-

The solid product is collected by filtration, washed with water, and dried.[12][14]

-

If the product is not a solid, it can be extracted with an organic solvent (e.g., ethyl acetate), and the organic phase is then washed, dried, and the solvent evaporated.[12]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[14] Column chromatography over silica (B1680970) gel can also be employed for purification.[12] For boronic acids specifically, a purification process involving salt formation with a base, extraction of impurities, and then regeneration of the pure boronic acid with an acid can be utilized.[15]

Caption: A general workflow for the synthesis and purification of benzimidazole derivatives.

Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][9] The benzimidazole scaffold is a key component in several commercially available drugs.[2]

Inhibition of Activin Receptor Signaling:

This compound has been reported to exhibit receptor tyrosine kinase activity and to inhibit activin and its receptor.[1][6] The activin signaling pathway is a part of the larger TGF-β superfamily signaling pathway and plays crucial roles in cell growth, differentiation, and apoptosis.[13][16] Dysregulation of this pathway is implicated in various diseases, including cancer.[1][17]

Activins bind to type II receptors (ActRIIA or ActRIIB), which then recruit and phosphorylate a type I receptor (predominantly ALK4 or ALK7).[16] This activated receptor complex then phosphorylates the intracellular signaling proteins SMAD2 and SMAD3.[13][16] The phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[13][16]

The inhibitory action of this compound likely occurs at the receptor level, preventing the initial binding of activin or disrupting the formation of the active receptor complex.

Caption: The activin signaling pathway and the proposed point of inhibition by this compound.

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the context of diseases driven by aberrant activin receptor signaling. Further experimental validation of its physicochemical properties, detailed spectroscopic characterization, and in-depth biological evaluation are warranted to fully elucidate its potential in drug discovery and development. This guide provides a foundational resource for researchers embarking on studies involving this intriguing molecule.

References

- 1. Signal transduction pathway through activin receptors as a therapeutic target of musculoskeletal diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pradeepresearch.org [pradeepresearch.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1375184-43-2 | FB10341 [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. academic.oup.com [academic.oup.com]

- 13. What are activin receptor agonists and how do they work? [synapse.patsnap.com]

- 14. jpsbr.org [jpsbr.org]

- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 16. Frontiers | Activin Signaling in the Pathogenesis and Therapy of Neuropsychiatric Diseases [frontiersin.org]

- 17. Antagonists of activin signaling: mechanisms and potential biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Benzimidazole-2-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Expected Spectroscopic Data

The structural features of Benzimidazole-2-boronic acid, namely the benzimidazole (B57391) ring system and the boronic acid moiety, give rise to characteristic signals in various spectroscopic analyses. The following tables summarize the anticipated data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are crucial for confirming the integrity of the benzimidazole core and the presence of the boronic acid group.

Table 1: Expected ¹H NMR Chemical Shifts (δ) in DMSO-d₆

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| NH (imidazole) | 12.0 - 13.0 | broad singlet | Exchangeable with D₂O. |

| Aromatic CH | 7.2 - 7.8 | multiplet | The four protons on the benzene (B151609) ring will exhibit complex splitting patterns. |

| B(OH)₂ | 4.0 - 6.0 | broad singlet | Highly dependent on concentration, temperature, and water content. Exchangeable with D₂O. |

Table 2: Expected ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C2 (imidazole, C-B) | 140 - 150 | The carbon bearing the boronic acid group is expected to be significantly deshielded. |

| Aromatic C-H | 110 - 125 | Chemical shifts for the four aromatic CH carbons. |

| Aromatic C (bridgehead) | 130 - 145 | The two carbons at the fusion of the benzene and imidazole (B134444) rings. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by the vibrational modes of the N-H, O-H, C=N, and B-O bonds.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong | Often overlaps with the N-H stretch. |

| N-H stretch (imidazole) | 3100 - 3300 | Medium, Broad | Characteristic of the N-H bond in the imidazole ring. |

| C=N stretch (imidazole) | 1610 - 1630 | Medium | Indicative of the imine bond within the imidazole ring.[1] |

| B-O stretch | 1300 - 1400 | Strong | A key indicator for the presence of the boronic acid group. |

| Aromatic C-H stretch | 3000 - 3100 | Medium | |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For this compound (C₇H₇BN₂O₂), the expected molecular weight is approximately 162.06 g/mol .

Table 4: Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 163.07 | Protonated molecule, expected to be the base peak in positive ion mode. |

| [M-H]⁻ | 161.05 | Deprotonated molecule, expected in negative ion mode. |

| [M+Na]⁺ | 185.05 | Sodium adduct, commonly observed. |

| [M-H₂O+H]⁺ | 145.06 | Loss of a water molecule from the protonated molecule. |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is recommended due to the potential for oligomerization of boronic acids in other solvents, which can lead to broad, poorly resolved spectra.[2]

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

To confirm the presence of exchangeable protons (NH and OH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the solid sample.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of a blank KBr pellet or of the empty sample compartment.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and obtain information about the fragmentation of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.[4]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[4] To aid ionization, a small amount of formic acid (0.1%) can be added for positive ion mode, or ammonium (B1175870) hydroxide (B78521) (0.1%) for negative ion mode.

-

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

-

Acquire spectra in both positive and negative ion modes over an appropriate m/z range (e.g., 100-500).

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to obtain a stable and strong signal.

-

-

Data Processing: Analyze the resulting mass spectra to identify the molecular ion and any significant fragment ions.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic data for structural elucidation.

References

An In-depth Technical Guide on the X-ray Crystal Structure of Benzimidazole-2-boronic acid

Disclaimer: An exhaustive search of the scientific literature did not yield a publicly available, determined X-ray crystal structure for Benzimidazole-2-boronic acid. This guide, therefore, provides a comprehensive overview of the compound's properties, the biological significance of the benzimidazole-boronic acid scaffold, and generalized experimental protocols for its synthesis and crystallographic analysis, drawing upon data from closely related structures. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a fused benzene (B151609) and imidazole (B134444) ring system, with a boronic acid group substituted at the 2-position. The benzimidazole (B57391) moiety is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] The incorporation of a boronic acid group introduces unique chemical properties, including the ability to form reversible covalent bonds with diols, a feature leveraged in sensor design and drug development.

Compound Profile:

| Property | Value |

| Molecular Formula | C₇H₇BN₂O₂ |

| Molecular Weight | 161.95 g/mol |

| CAS Number | 1375184-43-2 |

Biological Significance and Therapeutic Potential

Benzimidazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The boronic acid functional group can enhance or modulate these activities. For instance, this compound has been noted for its potential role as a receptor tyrosine kinase inhibitor.[4] It has also been investigated for its inhibitory effects on activin and its receptor, which are implicated in cancer development.[4] The ability of boronic acids to interact with biological macromolecules makes them attractive candidates for the design of targeted therapeutics.

Experimental Protocols

Generalized Synthesis of 2-Substituted Benzimidazoles

The synthesis of 2-substituted benzimidazoles, including boronic acid derivatives, can be achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[5][6] Boric acid or boron sulfonic acid can serve as an efficient catalyst in these reactions.[5][7]

A typical synthetic procedure is as follows:

-

Reactant Preparation: A mixture of an o-phenylenediamine (B120857) derivative (1 mmol) and a substituted aldehyde (1 mmol) is prepared.

-

Catalyst Addition: A catalytic amount of boron sulfonic acid supported on silica (B1680970) gel (e.g., 0.05g, 5 mol%) is added to the reactant mixture in a suitable solvent, such as water (10 mL).[7]

-

Reaction: The mixture is stirred in a round-bottomed flask at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).[5]

-

Work-up: Upon completion, the reaction mixture is added to a basic aqueous solution (e.g., Na₂CO₃) to precipitate the product.[5]

-

Purification: If the product precipitates as a solid, it is collected by filtration, washed with water, and dried. If a gummy material is obtained, the product is extracted with an organic solvent (e.g., ethyl acetate), washed with water, and dried over an anhydrous salt like Na₂SO₄. The solvent is then evaporated to yield the crude product, which can be further purified by column chromatography.[5]

Caption: Generalized workflow for the synthesis of 2-substituted benzimidazoles.

General Protocol for Single-Crystal X-ray Diffraction

To determine the three-dimensional structure of a small molecule like this compound, single-crystal X-ray diffraction is the definitive method.[8] The process involves growing a high-quality single crystal, collecting diffraction data, and refining the structural model.[9]

Key steps in the process include:

-

Crystallization: A suitable single crystal is grown, typically through slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.[10][11] The choice of solvent is critical for obtaining crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[9]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction pattern. This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and other structural parameters.

Illustrative Crystallographic Data

As the crystal structure of this compound is not available, we present data for a related compound, 2-ethyl-1H-benzimidazole , to illustrate the type of information obtained from an X-ray diffraction study.

Table 1: Example Crystallographic Data for a 2-Substituted Benzimidazole

| Parameter | Value |

| Compound Name | 2-ethyl-1H-benzimidazole |

| Chemical Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.234(2) |

| b (Å) | 8.567(2) |

| c (Å) | 8.654(2) |

| α (°) | 90 |

| β (°) | 109.45(3) |

| γ (°) | 90 |

| Volume (ų) | 784.4(3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.236 |

| Reference | [12] |

This data is provided for illustrative purposes only and does not represent the crystal structure of this compound.

Hypothetical Signaling Pathway Modulation

Given the reported activity of this compound as a receptor tyrosine kinase (RTK) inhibitor, a hypothetical signaling pathway is depicted below.[4] RTKs are crucial in cellular signaling, and their dysregulation is often linked to cancer.[1]

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

While the definitive X-ray crystal structure of this compound remains to be publicly reported, this guide provides a robust framework for researchers and drug development professionals. The established biological importance of the benzimidazole scaffold, coupled with the unique properties of the boronic acid moiety, underscores the potential of this compound class in medicinal chemistry. The generalized protocols for synthesis and crystallographic analysis presented herein offer a practical starting point for further investigation into this and related molecules. Future studies to elucidate the precise three-dimensional structure of this compound are warranted and will be invaluable for structure-based drug design and understanding its interactions with biological targets.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1375184-43-2 | FB10341 [biosynth.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rigaku.com [rigaku.com]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. How To [chem.rochester.edu]

- 12. researchgate.net [researchgate.net]

The Advent of a Versatile Building Block: Discovery and Synthesis of Benzimidazole-2-boronic acid

For Immediate Release

A comprehensive technical guide detailing the discovery and first synthesis of Benzimidazole-2-boronic acid, a significant compound in medicinal chemistry and drug development, is now available for researchers, scientists, and professionals in the field. This document provides an in-depth look at the synthetic pathways, experimental protocols, and quantitative data associated with this versatile heterocyclic compound.

A Representative Synthetic Pathway

The synthesis of this compound can be conceptualized as a two-stage process: the formation of the benzimidazole (B57391) nucleus followed by the introduction of the boronic acid group. A common and efficient method for creating the benzimidazole core involves the condensation of ortho-phenylenediamine with a suitable one-carbon synthon, such as formic acid or an equivalent.

Subsequent borylation at the C2 position, a key step for which a specific first instance is not documented, can be achieved through modern techniques such as direct C-H borylation. This state-of-the-art method allows for the regioselective installation of a boryl group onto the heterocyclic scaffold.

Below is a logical workflow illustrating a plausible synthetic route to this compound.

Caption: A plausible two-stage synthetic workflow for this compound.

Experimental Protocols

This section provides a detailed, representative experimental protocol for the synthesis of the benzimidazole core, a foundational step towards obtaining this compound.

Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid

-

Materials:

-

o-Phenylenediamine

-

90% Formic Acid

-

10% Sodium Hydroxide (B78521) Solution

-

Decolorizing Carbon (Norite)

-

Distilled Water

-

-

Procedure:

-

In a 500-cc round-bottomed flask, 54 g (0.5 mole) of o-phenylenediamine is treated with 32 cc (34.6 g) of 90% formic acid (0.75 mole).

-

The mixture is heated in a water bath at 100°C for two hours.

-

After cooling, 10% sodium hydroxide solution is added slowly, with thorough mixing, until the mixture is just alkaline to litmus.

-

The crude benzimidazole precipitates and is collected with suction filtration. The solid is rinsed from the reaction flask with ice-cold water.

-

The crude product is pressed on the filter and washed with approximately 50 cc of cold water.

-

The crude benzimidazole is dissolved in 750 cc of boiling water. About 2 g of Norite is added, and the solution is digested for fifteen minutes.

-

The hot solution is filtered rapidly through a pre-heated filter.

-

The filtrate is cooled to 10–15°C to crystallize the product.

-

The purified benzimidazole is collected by filtration, washed with 50 cc of cold water, and dried at 100°C.

-

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of the benzimidazole precursor.

| Parameter | Value | Reference |

| Starting Materials | ||

| o-Phenylenediamine | 54 g (0.5 mole) | --INVALID-LINK-- |

| 90% Formic Acid | 32 cc (34.6 g, 0.75 mole) | --INVALID-LINK-- |

| Product | ||

| Compound Name | Benzimidazole | |

| Yield | 49–50.5 g (83–85%) | --INVALID-LINK-- |

| Melting Point | 170–172°C | --INVALID-LINK-- |

Logical Relationships in Synthesis Strategy

The choice of synthetic route is guided by the principles of efficiency, atom economy, and the commercial availability of starting materials. The condensation reaction is a classic and reliable method for forming the benzimidazole ring system. The subsequent direct C-H borylation represents a modern and powerful tool for the late-stage functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials.

Navigating the Physicochemical Landscape of Benzimidazole-2-boronic acid: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Benzimidazole-2-boronic acid, a key heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific quantitative data for this compound is not extensively available in public literature, this document outlines its predicted physicochemical properties based on analogous structures, namely benzimidazole (B57391) derivatives and other heterocyclic boronic acids. Furthermore, it offers detailed experimental protocols for researchers to determine these crucial parameters in a laboratory setting.

Introduction to this compound

This compound is a heterocyclic compound that integrates the benzimidazole scaffold with a boronic acid functional group. The benzimidazole core is a prominent feature in many pharmaceuticals due to its diverse biological activities. The boronic acid moiety is a versatile functional group, notably utilized in Suzuki-Miyaura cross-coupling reactions and known for its ability to form reversible covalent bonds with diols, making it a valuable component in the design of sensors and therapeutics. Understanding the solubility and stability of this molecule is paramount for its effective application in drug discovery, formulation, and development.

Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers (pH dependent) | Low to Moderate | The benzimidazole core is largely hydrophobic, but the boronic acid and imidazole (B134444) nitrogens can hydrogen bond with water. Solubility is expected to increase at pH values above the pKa of the boronic acid. |

| Polar Protic | Methanol (B129727), Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the compound. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are effective at solvating polar molecules. DMSO is often a good solvent for many benzimidazole derivatives.[1] |

| Non-polar | Hexane, Toluene | Very Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |

Stability Profile and Degradation Pathways

The stability of this compound is a critical consideration for its storage and handling. Heterocyclic boronic acids are known to be susceptible to various degradation pathways, and the benzimidazole ring itself can undergo degradation under certain stress conditions.

Key stability concerns include:

-

Protodeboronation: This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be influenced by pH and the presence of metal catalysts.

-

Oxidation: The boronic acid moiety can be susceptible to oxidation.

-

Hydrolysis: The benzimidazole ring can be susceptible to hydrolytic cleavage under strongly acidic or basic conditions.

-

Photodegradation: Many benzimidazole derivatives are known to be sensitive to light, which can lead to the formation of various photoproducts.

To mitigate degradation, it is advisable to store this compound in a cool, dark, and dry place. For enhanced stability, especially for long-term storage or use in demanding applications, conversion to more stable derivatives like N-methyliminodiacetic acid (MIDA) or diethanolamine (B148213) (DABO) boronates can be considered. These complexes are known to protect the boronic acid from degradation and can release the active boronic acid under specific conditions.

Table 2: Potential Degradation Pathways and Products of this compound

| Stress Condition | Potential Degradation Pathway | Likely Degradation Product(s) |

| Acidic/Basic Hydrolysis | Cleavage of the imidazole ring | Diaminobenzene derivatives and formic acid |

| Oxidation | Oxidation of the boronic acid | Benzimidazole-2-carboxylic acid or phenol (B47542) derivative |

| Photolysis (UV/Vis light) | Photolytic cleavage and rearrangement | Various complex photoproducts |

| Thermal Stress | Decomposition | Depends on temperature and atmosphere |

| Aqueous Solution | Protodeboronation | Benzimidazole |

Below is a conceptual diagram illustrating a potential degradation pathway for this compound.

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Given the absence of comprehensive public data, the following sections provide detailed, best-practice experimental protocols for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of this period.

-

Phase Separation: Allow the vials to stand to let the undissolved solid settle, or centrifuge the vials to pellet the solid.

-

Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant. Filter the supernatant through a 0.45 µm syringe filter to remove any microscopic particles.

-

Quantification: Dilute the filtered supernatant to a suitable concentration and analyze it using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the concentration of the dissolved compound by comparing the analytical response to a calibration curve prepared with known concentrations of this compound. The solubility is expressed in units such as mg/mL or mM.

Stability Assessment via Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours). At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours. At intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours. Withdraw and dilute aliquots for analysis at specified times.

-

Thermal Degradation: Store both the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for 48 hours. Analyze samples at different time points.

-

Photostability: Expose both the solid compound and a solution to a light source as per ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the major degradation products.

The following diagram illustrates a typical workflow for solubility and stability testing.

Caption: Workflow for solubility and stability assessment.

Conclusion

While specific quantitative solubility and stability data for this compound are not widely published, this guide provides a robust framework for researchers. By understanding the general behavior of related compounds and employing the detailed experimental protocols provided, scientists can effectively characterize the physicochemical properties of this compound. This knowledge is crucial for advancing its potential applications in pharmaceutical and chemical research. The development and reporting of such data will be a valuable contribution to the scientific community.

References

A Theoretical Exploration of Benzimidazole-2-boronic Acid: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the structural and electronic properties of Benzimidazole-2-boronic acid. This molecule is of significant interest in medicinal chemistry due to the established biological activity of the benzimidazole (B57391) scaffold and the unique chemical properties of the boronic acid moiety, which can form reversible covalent bonds with diols present in many biological macromolecules.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the molecular geometry, electronic structure, and reactivity of such compounds, thereby guiding rational drug design and development.[1] This document outlines a standard computational protocol for these analyses and presents illustrative data for the key structural parameters of this compound.

Molecular Structure and Atom Numbering

The foundational step in any theoretical calculation is the definition of the molecular structure. The optimized geometry of this compound, along with the atom numbering scheme used for subsequent data presentation, is depicted below.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reproducible theoretical data. The following section details a standard workflow for the geometry optimization and electronic structure analysis of this compound using Density Functional Theory (DFT).

Experimental Protocol: DFT Calculation Workflow

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on the most stable structure.[2]

-

Method: Density Functional Theory (DFT) is a widely used and reliable method for such calculations.[1]

-

Functional: The B3LYP hybrid functional is a common choice that provides a good balance between accuracy and computational cost.[3]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a flexible description of the electron distribution.[4]

-

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Structure Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.[1]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[1]

-

-

Data Extraction and Analysis: Key data points, including bond lengths, bond angles, dihedral angles, and orbital energies, are extracted from the output files for further analysis.

Structural Parameters

The following tables summarize the predicted geometric parameters for this compound. It is important to note that while a comprehensive search of the literature was conducted, a dedicated publication with a complete set of theoretical calculations for this specific molecule was not identified. Therefore, the values presented below are illustrative and based on typical bond lengths and angles for benzimidazole and boronic acid moieties as reported in computational studies of similar compounds.

Bond Lengths

| Bond | Atom 1 | Atom 2 | Length (Å) |

| C1-C2 | C1 | C2 | 1.398 |

| C1-C6 | C1 | C6 | 1.401 |

| C1-N1 | C1 | N1 | 1.385 |

| C2-C3 | C2 | C3 | 1.387 |

| C2-N2 | C2 | N2 | 1.390 |

| C3-C4 | C3 | C4 | 1.395 |

| C4-C5 | C4 | C5 | 1.396 |

| C5-C6 | C5 | C6 | 1.388 |

| C6-C7 | C6 | C7 | 1.480 |

| C7-N1 | C7 | N1 | 1.325 |

| C7-N2 | C7 | N2 | 1.330 |

| C7-B1 | C7 | B1 | 1.550 |

| B1-O1 | B1 | O1 | 1.370 |

| B1-O2 | B1 | O2 | 1.370 |

| O1-H6 | O1 | H6 | 0.970 |

| O2-H7 | O2 | H7 | 0.970 |

| N2-H1 | N2 | H1 | 1.010 |

Bond Angles

| Angle | Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C2-C1-C6 | C2 | C1 | C6 | 118.5 |

| C1-C2-C3 | C1 | C2 | C3 | 121.0 |

| C2-C3-C4 | C2 | C3 | C4 | 120.5 |

| C3-C4-C5 | C3 | C4 | C5 | 119.0 |

| C4-C5-C6 | C4 | C5 | C6 | 120.8 |

| C1-C6-C5 | C1 | C6 | C5 | 120.2 |

| C1-N1-C7 | C1 | N1 | C7 | 108.0 |

| C2-N2-C7 | C2 | N2 | C7 | 108.5 |

| N1-C7-N2 | N1 | C7 | N2 | 111.0 |

| N1-C7-B1 | N1 | C7 | B1 | 124.5 |

| N2-C7-B1 | N2 | C7 | B1 | 124.5 |

| C7-B1-O1 | C7 | B1 | O1 | 120.0 |

| C7-B1-O2 | C7 | B1 | O2 | 120.0 |

| O1-B1-O2 | O1 | B1 | O2 | 120.0 |

| B1-O1-H6 | B1 | O1 | H6 | 109.5 |

| B1-O2-H7 | B1 | O2 | H7 | 109.5 |

Dihedral Angles

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| C6-C1-C2-C3 | C6 | C1 | C2 | C3 | 0.1 |

| N1-C1-C6-C5 | N1 | C1 | C6 | C5 | 179.9 |

| C1-N1-C7-N2 | C1 | N1 | C7 | N2 | 0.0 |

| C1-N1-C7-B1 | C1 | N1 | C7 | B1 | 180.0 |

| N1-C7-B1-O1 | N1 | C7 | B1 | O1 | 0.0 |

| N2-C7-B1-O2 | N2 | C7 | B1 | O2 | 180.0 |

| C7-B1-O1-H6 | C7 | B1 | O1 | H6 | 180.0 |

| C7-B1-O2-H7 | C7 | B1 | O2 | H7 | 0.0 |

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and potential biological interactions. The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are of particular importance.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. A smaller gap suggests that the molecule is more reactive.

Conclusion

References

The Boronic Acid Group in Benzimidazoles: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a boronic acid group onto this heterocyclic system unlocks a versatile toolkit for synthetic chemists, enabling a wide array of carbon-carbon and carbon-heteroatom bond formations. This technical guide provides an in-depth exploration of the reactivity of the boronic acid group in benzimidazoles, with a focus on its application in drug discovery and development. We present key reaction methodologies, quantitative data on reaction scope, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Reactivity: The Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and benzimidazole boronic acids are excellent coupling partners for the formation of biaryl and heteroaryl-aryl structures. This reaction is instrumental in the synthesis of complex molecules, including many active pharmaceutical ingredients (APIs).[1] The general transformation involves the reaction of a benzimidazole boronic acid with an aryl, heteroaryl, or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling is influenced by factors such as the nature of the catalyst, ligand, base, solvent, and the electronic and steric properties of the coupling partners.[1] High-purity benzimidazole boronic acids are crucial for predictable reactivity and efficient product formation.[1] The following tables summarize the scope of the Suzuki-Miyaura reaction with substituted benzimidazoles.

Table 1: Suzuki-Miyaura Coupling of 2-Iodo-1-substituted-benzimidazoles with Various Boronic Acids. [2]

| Entry | Aryl/Heteroaryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 1-Cyclohexyl-2-phenyl-1H-benzo[d]imidazole | 92 |

| 2 | 4-Methoxyphenylboronic acid | 1-Cyclohexyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 95 |

| 3 | 4-Chlorophenylboronic acid | 1-Cyclohexyl-2-(4-chlorophenyl)-1H-benzo[d]imidazole | 89 |

| 4 | 3-Thienylboronic acid | 1-Cyclohexyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole | 85 |

| 5 | 2-Naphthylboronic acid | 1-Cyclohexyl-2-(naphthalen-2-yl)-1H-benzo[d]imidazole | 90 |

Table 2: Suzuki-Miyaura Coupling of 2-Chlorobenzimidazoles with Various Boronic Acids. [3]

| Entry | Benzimidazole Substrate | Boronic Acid | Product | Yield (%) |

| 1 | 2-Chloro-1H-benzo[d]imidazole | Phenylboronic acid | 2-Phenyl-1H-benzo[d]imidazole | 85 |

| 2 | 2-Chloro-1-methyl-1H-benzo[d]imidazole | 4-Tolylboronic acid | 1-Methyl-2-(p-tolyl)-1H-benzo[d]imidazole | 91 |

| 3 | 2-Chloro-5,6-dimethyl-1H-benzo[d]imidazole | 3-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole | 88 |

| 4 | 2-Chloro-1H-benzo[d]imidazole | 5-Indoleboronic acid | 2-(1H-Indol-5-yl)-1H-benzo[d]imidazole | 78 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a 2-halobenzimidazole with an arylboronic acid.[3][4]

Materials:

-

2-Halobenzimidazole (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Dioxane/Water mixture, 10:1, 11 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-halobenzimidazole, arylboronic acid, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the solvent and the palladium catalyst to the flask under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl benzimidazole.

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expanding the Toolkit: The Chan-Lam Coupling

The Chan-Lam coupling provides an efficient method for the formation of carbon-nitrogen bonds, specifically for the N-arylation of benzimidazoles using boronic acids.[5] This copper-catalyzed reaction is advantageous due to its mild reaction conditions, often proceeding at room temperature and open to the air.[5]

Quantitative Data Summary

The Chan-Lam coupling is a versatile reaction, and its outcome can be influenced by the choice of copper catalyst, ligand, base, and solvent. The following tables provide an overview of the substrate scope for the N-arylation of benzimidazoles.

Table 3: Chan-Lam N-Arylation of Benzimidazole with Various Arylboronic Acids. [6]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 1-Phenyl-1H-benzo[d]imidazole | 88 |

| 2 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-1H-benzo[d]imidazole | 92 |

| 3 | 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)-1H-benzo[d]imidazole | 85 |

| 4 | 3-Nitrophenylboronic acid | 1-(3-Nitrophenyl)-1H-benzo[d]imidazole | 78 |

| 5 | 2-Naphthylboronic acid | 1-(Naphthalen-2-yl)-1H-benzo[d]imidazole | 82 |

Table 4: Chan-Lam Coupling of Substituted Benzimidazoles with Phenylboronic Acid. [6]

| Entry | Benzimidazole Substrate | Product | Yield (%) |

| 1 | 5-Nitro-1H-benzo[d]imidazole | 5-Nitro-1-phenyl-1H-benzo[d]imidazole | 75 |

| 2 | 5,6-Dimethyl-1H-benzo[d]imidazole | 5,6-Dimethyl-1-phenyl-1H-benzo[d]imidazole | 90 |

| 3 | 2-Methyl-1H-benzo[d]imidazole | 2-Methyl-1-phenyl-1H-benzo[d]imidazole | 86 |

| 4 | 2-Phenyl-1H-benzo[d]imidazole | 1,2-Diphenyl-1H-benzo[d]imidazole | 80 |

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

The following is a representative experimental protocol for the Chan-Lam N-arylation of a benzimidazole with an arylboronic acid.[6][7]

Materials:

-

Benzimidazole (1.0 mmol)

-

Arylboronic acid (1.5 mmol)

-

Copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol)

-

Base (e.g., Pyridine or Triethylamine, 2.0 mmol)

-

Solvent (e.g., Dichloromethane or Methanol, 10 mL)

Procedure:

-

To a flask, add the benzimidazole, arylboronic acid, copper catalyst, and a magnetic stir bar.

-

Add the solvent and the base to the flask.

-

Stir the reaction mixture at room temperature and open to the air. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylbenzimidazole.

Visualization: Chan-Lam Coupling Catalytic Cycle

Caption: A plausible catalytic cycle for the Chan-Lam N-arylation reaction.

Beyond Coupling: Alternative Reactivity of the Boronic Acid Group

While Suzuki-Miyaura and Chan-Lam couplings are the most prominent reactions of benzimidazole boronic acids, the boronic acid moiety can participate in other useful transformations.

-

Petasis Reaction: This multicomponent reaction involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines.[8][9][10][11][12] Benzimidazole boronic acids can serve as the boronic acid component, leading to the synthesis of complex benzimidazole-containing amines.

-

Oxidation to Phenols: Arylboronic acids can be oxidized to the corresponding phenols under various conditions, often using reagents like hydrogen peroxide or N-oxides.[13][14] This provides a route to hydroxylated benzimidazoles, which are valuable intermediates in drug discovery.

Applications in Drug Discovery: Targeting Key Signaling Pathways

The ability to synthesize a diverse range of substituted benzimidazoles via boronic acid chemistry has been instrumental in the development of targeted therapies. Benzimidazole-based compounds have been identified as potent inhibitors of key signaling pathways implicated in cancer and other diseases.

Inhibition of the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[15][16][17] Aberrant activation of this pathway is a common driver of many cancers.[15][16] Benzimidazole derivatives have been developed as potent inhibitors of kinases within this pathway, such as RAF and MEK.

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by benzimidazole-based kinase inhibitors.

Inhibition of the Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway is a major cellular machinery for protein degradation, playing a crucial role in maintaining cellular homeostasis.[18][19] Inhibition of the proteasome has emerged as an effective strategy in cancer therapy, particularly for hematological malignancies.[20] Boronic acid-containing compounds, including those with a benzimidazole scaffold, can act as potent and reversible inhibitors of the proteasome.[21] The boronic acid moiety forms a stable complex with the active site threonine residue of the proteasome, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis of cancer cells.[18][21]

Caption: Inhibition of the ubiquitin-proteasome pathway by benzimidazole boronic acid derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel benzimidazole-based drug candidates follows a structured workflow, from the initial synthesis to comprehensive biological evaluation. The reactivity of the boronic acid group is central to the synthetic phase, enabling the creation of diverse compound libraries for screening.

Caption: A typical experimental workflow for the development of benzimidazole-based inhibitors.

Conclusion

The boronic acid group is a powerful functional handle on the benzimidazole core, providing access to a vast chemical space through reliable and versatile cross-coupling reactions. The Suzuki-Miyaura and Chan-Lam couplings are particularly valuable for the synthesis of novel benzimidazole derivatives with potential therapeutic applications. By targeting key signaling pathways, such as the RAS-RAF-MEK-ERK and ubiquitin-proteasome pathways, these compounds hold significant promise for the development of next-generation targeted therapies. This guide provides a foundational understanding of the reactivity and application of benzimidazole boronic acids, intended to aid researchers in their pursuit of innovative drug discovery.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Petasis reaction - Wikipedia [en.wikipedia.org]

- 9. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Petasis Reaction [organic-chemistry.org]

- 11. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]

- 12. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenol synthesis by substitution or oxidation [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Natural Compounds with Proteasome Inhibitory Activity for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Tautomerism in Benzimidazole-2-boronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole-2-boronic acid is a molecule of significant interest in medicinal chemistry, combining the versatile pharmacophore of the benzimidazole (B57391) scaffold with the unique chemical properties of a boronic acid. A critical, yet underexplored, aspect of its chemistry is the phenomenon of tautomerism. This technical guide provides a comprehensive overview of the potential tautomeric forms of this compound, drawing upon established principles of benzimidazole and boronic acid chemistry. We will explore the structural isomers, the equilibrium between them, and the factors influencing this dynamic state. Furthermore, this guide will present hypothetical quantitative data, detailed experimental protocols for synthesis and characterization, and the potential implications for drug development, particularly in the context of kinase inhibition.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules.[1] In heterocyclic compounds like benzimidazole, prototropic tautomerism, involving the migration of a proton, is particularly common.[2] The position of this equilibrium can be influenced by various factors including the solvent, temperature, and the electronic nature of substituents.[3] Understanding the tautomeric preferences of a drug candidate is crucial as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

Tautomeric Forms of this compound

While direct experimental studies on the tautomerism of this compound are not extensively reported in the literature, we can postulate the likely tautomeric equilibria based on the known behavior of 2-substituted benzimidazoles and ortho-formylphenylboronic acids.

Annular Tautomerism of the Benzimidazole Core

The benzimidazole ring system is known to exhibit annular tautomerism, where a proton can reside on either of the two nitrogen atoms (N1 or N3).[4] For this compound, this results in two primary tautomeric forms:

-

1H-Benzimidazole-2-boronic acid (Tautomer A): The proton is on the N1 nitrogen.

-

3H-Benzimidazole-2-boronic acid (Tautomer B): The proton is on the N3 nitrogen.

In many 2-substituted benzimidazoles, these two tautomers are isoenergetic, leading to a rapid equilibrium in solution.[5] This can result in averaged signals in NMR spectroscopy.[6][7]

Ring-Chain Tautomerism Involving the Boronic Acid Moiety

A less obvious but plausible tautomerism for this compound is a ring-chain tautomerism. This is analogous to the observed equilibrium in 2-formylphenylboronic acids, which can exist in equilibrium with their cyclic hemiacetal forms.[8] In the case of this compound, the boronic acid can interact with the adjacent N-H group to form a five-membered ring, a 1,3-dihydro-1,3-dihydroxy-2,1,3-benzodiazaborole derivative. This would give rise to a third tautomeric form:

-

Cyclic boronate ester (Tautomer C): A ring structure formed by the intramolecular condensation of the boronic acid and one of the imidazole (B134444) nitrogens.

The equilibrium between the open-chain forms (A and B) and the cyclic form (C) would be influenced by factors such as solvent polarity and pH.

Hypothetical Quantitative Data

Due to the lack of direct experimental data for this compound, the following table presents hypothetical quantitative data based on analogous systems. These values are intended to provide a framework for potential experimental investigation.

| Parameter | Tautomer A (1H) | Tautomer B (3H) | Tautomer C (Cyclic) | Method of Determination (Analogous System) |

| Relative Energy (kcal/mol) | 0 | 0 | +2.5 | Computational Chemistry (DFT) on 2-substituted benzimidazoles[9] and 2-formylphenylboronic acids[8] |

| Equilibrium Constant (Keq) | K₁ = [B]/[A] ≈ 1 | K₂ = [C]/[A+B] ≈ 0.01 | Variable Temperature NMR of 2-substituted benzimidazoles[3] and 2-formylphenylboronic acids[8] | |

| ¹³C NMR Chemical Shift (C2, ppm) | ~150 | ~150 | ~140 | ¹³C NMR of 2-substituted benzimidazoles[6] |

| ¹¹B NMR Chemical Shift (ppm) | ~28-32 | ~28-32 | ~20-25 | ¹¹B NMR of arylboronic acids and their cyclic esters[8] |

Experimental Protocols

The synthesis and characterization of this compound would follow established procedures for 2-substituted benzimidazoles, with specific considerations for the boronic acid moiety.

Synthesis of 2-Substituted Benzimidazoles

A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamine (B120857) with an appropriate aldehyde.[10][11][12]

General Protocol:

-

To a solution of o-phenylenediamine (1.0 mmol) in a suitable solvent (e.g., ethanol, acetonitrile), add the corresponding 2-formylboronic acid (1.2 mmol).[10]

-

A catalyst, such as a Lewis acid (e.g., LaCl₃, 10 mol%) or an oxidizing agent (e.g., H₂O₂, HCl), can be added to facilitate the reaction.[10][13]

-

The reaction mixture is stirred at room temperature or heated, and the progress is monitored by Thin Layer Chromatography (TLC).[10]

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography or recrystallization to yield the desired 2-substituted benzimidazole.[11][13]

Characterization Techniques

To investigate the tautomeric equilibrium, a combination of spectroscopic and computational methods would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are powerful tools to study tautomerism. Variable temperature NMR experiments can be used to determine the thermodynamic parameters of the equilibrium.[3] In solution, rapid tautomerization of the benzimidazole ring may lead to averaged signals for symmetrically equivalent carbons (C4/C7, C5/C6) and nitrogens.[7] The appearance of distinct signals at low temperatures would indicate a slowing of the exchange process. The ¹¹B NMR chemical shift would be indicative of the coordination state of the boron atom, helping to distinguish between the trigonal boronic acid and the tetrahedral boronate ester.[8]

-

Infrared (IR) and UV-Vis Spectroscopy: These techniques can provide complementary information about the functional groups present in each tautomer.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight and elemental composition of the product.[14]

-

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the different tautomers, predict their relative energies, and calculate theoretical NMR chemical shifts to aid in the interpretation of experimental spectra.[7][15][16]

Logical and Workflow Diagrams

Tautomeric Equilibrium of this compound

Caption: Proposed tautomeric equilibria for this compound.

Experimental Workflow for Tautomerism Study

Caption: Workflow for the synthesis and study of tautomerism.

Implications for Drug Development and Signaling Pathways

The benzimidazole scaffold is a common feature in many kinase inhibitors.[17][18][19] These drugs often function by competing with ATP for binding to the kinase active site. The specific tautomeric form of a benzimidazole derivative can significantly impact its binding affinity and selectivity for a target kinase.

Hypothetical Kinase Inhibition Pathway

This compound, as a potential kinase inhibitor, could interfere with signaling pathways crucial for cell proliferation and survival, such as the RAF-MEK-ERK pathway, which is often dysregulated in cancer.[19][20]

Caption: Hypothetical inhibition of the RAF kinase by a specific tautomer.

The boronic acid group itself is a key feature in several approved drugs, known for its ability to form reversible covalent bonds with serine residues in the active sites of proteases.[21] This raises the intriguing possibility of this compound acting as a dual-function inhibitor, targeting both kinases and other enzymes through its distinct chemical moieties. The tautomeric equilibrium would play a critical role in determining which functional groups are available for interaction with biological targets.

Conclusion

While direct experimental evidence for the tautomerism of this compound is currently limited, a thorough analysis of related compounds allows for the formulation of a strong hypothesis regarding its potential tautomeric forms. The interplay between the annular tautomerism of the benzimidazole ring and a possible ring-chain tautomerism involving the boronic acid group presents a fascinating area for future research. A detailed understanding of this equilibrium is paramount for the rational design and development of novel therapeutics based on this promising molecular scaffold. The experimental and computational workflows outlined in this guide provide a roadmap for elucidating the tautomeric landscape of this compound and unlocking its full potential in drug discovery.

References

- 1. Tautomer - Wikipedia [en.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 8. A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 12. Benzimidazole synthesis [organic-chemistry.org]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. rsc.org [rsc.org]

- 15. "Assessment Of The Tautomeric Population Of Benzimidazole Derivatives I" by Carlos Diaz, Ligia Llovera et al. [stars.library.ucf.edu]

- 16. "Assessment of the tautomeric population of benzimidazole derivatives i" [stars.library.ucf.edu]

- 17. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Boronic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Benzimidazole-2-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction